GSK343

Catalog No.
S529441
CAS No.
1346704-33-3
M.F
C31H39N7O2
M. Wt
541.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK343

CAS Number

1346704-33-3

Product Name

GSK343

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide

Molecular Formula

C31H39N7O2

Molecular Weight

541.7 g/mol

InChI

InChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40)

InChI Key

ULNXAWLQFZMIHX-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK343; GSK-343; GSK 343.

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C

Description

The exact mass of the compound 1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide is 541.31652 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Identification and Background

1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide, also known as GSK-343, is a small molecule described in scientific literature. PubChem, National Institutes of Health:

Limited information is currently available regarding the specific research applications of GSK-343.

Potential Research Areas

The structure of GSK-343 incorporates several functional groups that are commonly found in molecules with biological activity. These groups include:

  • Indazole: A heterocyclic ring structure present in some pharmaceuticals with diverse mechanisms of action ScienceDirect:
  • Pyridines: Heterocyclic aromatic rings found in many biologically active molecules NCBI:
  • Piperazine: A cyclic diamine present in numerous drugs with various functionalities ScienceDirect

GSK343 is a selective inhibitor of the enhancer of zeste homolog 2, a histone lysine methyltransferase that plays a critical role in gene silencing through trimethylation of histone H3 at lysine 27. This compound acts as a competitive inhibitor of S-adenosylmethionine, the methyl donor for this enzymatic reaction, thereby inhibiting the methylation process and leading to the reactivation of tumor suppressor genes. GSK343 has shown potential in treating various cancers, including glioblastoma, ovarian cancer, and colorectal cancer, by inducing apoptosis and autophagic cell death in tumor cells .

Starting from simple organic compounds. While specific detailed protocols are proprietary, the general approach includes:

  • Formation of Key Intermediates: Utilizing standard organic synthesis techniques such as amide coupling and cyclization reactions.
  • Purification: The final product is typically purified using chromatography techniques to ensure high purity suitable for biological assays .

GSK343 exhibits significant biological activity against various cancer cell lines. It has been shown to:

  • Induce cell-cycle arrest in the G0/G1 phase.
  • Suppress cell proliferation, migration, and invasion in glioma cells.
  • Promote programmed cell death (apoptosis) and autophagy through mechanisms involving caspase activation and LC3-II accumulation .
  • Modulate inflammatory pathways by affecting NF-κB signaling, which is crucial in cancer progression .

GSK343 is primarily used in research settings to study the role of enhancer of zeste homolog 2 in cancer biology. Its applications include:

  • Investigating epigenetic regulation in cancer.
  • Evaluating its potential as a therapeutic agent in preclinical models for various cancers.
  • Exploring its effects on tumor microenvironments and immune responses .

Interaction studies have demonstrated that GSK343 effectively disrupts the interaction between enhancer of zeste homolog 2 and its substrate histones. Notably:

  • GSK343 treatment leads to decreased levels of trimethylated histone H3 at lysine 27.
  • It also reduces levels of other proteins involved in the polycomb repressive complex, thus affecting gene expression profiles associated with tumor progression .

GSK343 shares structural and functional similarities with other inhibitors targeting histone methyltransferases. Below is a comparison with notable compounds:

Compound NameTargetIC50 ValueUnique Features
GSK126Enhancer of zeste homolog 2~0.5 nMStronger potency than GSK343; used extensively in research
EPZ6438Enhancer of zeste homolog 2~0.5 nMSelective for enhancer of zeste homolog 2; shows efficacy in hematological malignancies
UNC1999Enhancer of zeste homolog 2 & enhancer of zeste homolog 1~10 nMDual inhibition; broader spectrum but less selective than GSK343
AZ505Enhancer of zeste homolog 2~5 nMDemonstrates anti-tumor effects but less studied than GSK343

GSK343 is unique due to its specific mechanism as a methionine competitive inhibitor, which differentiates it from other inhibitors that may target multiple pathways or have broader specificity .

Molecular Formula (C31H39N7O2) and Weight (541.7 g/mol)

GSK343 possesses the molecular formula C31H39N7O2, representing a complex organic compound with 31 carbon atoms, 39 hydrogen atoms, 7 nitrogen atoms, and 2 oxygen atoms [1] [2]. The molecular weight of GSK343 is precisely 541.7 grams per mole, as confirmed by multiple analytical sources and computational chemistry databases [3] [4]. This molecular weight places GSK343 within the typical range for small molecule pharmaceutical compounds, adhering to drug-like molecular weight constraints.

The compound carries the Chemical Abstracts Service registry number 1346704-33-3, which serves as its unique chemical identifier in scientific databases and regulatory documentation [1] [6]. The International Union of Pure and Applied Chemistry nomenclature for GSK343 is N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide [2] [3].

PropertyValueSource Confirmation
Molecular FormulaC31H39N7O2PubChem, Structural Genomics Consortium [1] [2]
Molecular Weight541.7 g/molMultiple analytical databases [3] [4]
CAS Number1346704-33-3Chemical registries [1] [6]
Heavy Atom Count40Computational analysis [3]

Structural Characteristics and Functional Groups

GSK343 exhibits a complex molecular architecture characterized by multiple heterocyclic ring systems and diverse functional groups [1] [2]. The compound features a bicyclic indazole core that serves as the central scaffold, providing structural rigidity and serving as the primary binding framework [13]. This indazole ring system is substituted at multiple positions, creating a three-dimensional molecular structure optimized for specific protein interactions.

The functional groups present in GSK343 include two carboxamide linkages, which contribute significantly to hydrogen bonding capabilities [2] [6]. The primary carboxamide connects the indazole core to the pyridonemethyl substituent, while a secondary amide functionality exists within the pyridone ring system [1] [13]. These amide groups serve as both hydrogen bond donors and acceptors, facilitating specific molecular recognition events.

The molecule contains several nitrogen-containing heterocycles, including the central indazole ring, a pyridine ring, a pyridone ring, and a piperazine ring [2] [3]. Each of these heterocyclic systems contributes distinct electronic properties and spatial orientations that collectively define the compound's three-dimensional pharmacophore [13]. The piperazine ring system, specifically N-methylpiperazine, enhances both aqueous solubility and provides additional sites for intermolecular interactions [1] [2].

Alkyl substituents throughout the molecule, including isopropyl, propyl, and methyl groups, provide hydrophobic contact surfaces essential for binding interactions [13]. These aliphatic chains contribute to the overall lipophilicity of the molecule while maintaining conformational flexibility in key regions [2].

Functional GroupLocationRole
CarboxamideC4-indazole to pyridonemethylPrimary hydrogen bonding
Pyridone6-methyl-2-oxo-4-propyl moietyPharmacophore element
PiperazineN-methylpiperazine ringSolubility enhancement
IsopropylN1-indazoleHydrophobic binding

Indazole Core Structure and Substituent Patterns

The indazole core structure of GSK343 represents a bicyclic heterocyclic system consisting of a pyrazole ring fused to a benzene ring [1] [2]. This indazole scaffold adopts the 1H-tautomeric form and serves as the foundational framework upon which all other substituents are positioned [13]. The specific substitution pattern on the indazole ring is critical for the compound's biological activity and selectivity profile.

At the N1 position of the indazole ring, GSK343 bears an isopropyl (1-methylethyl) substituent [2] [3]. This N1-isopropyl group has been identified through structure-activity relationship studies as providing optimal potency and selectivity characteristics [13]. The isopropyl group creates favorable hydrophobic interactions while maintaining the appropriate steric bulk for selective binding.

The C4 position of the indazole ring carries a carboxamide substituent that links to the crucial pyridonemethyl pharmacophore [1] [2]. This C4-carboxamide represents a key structural element that enables the molecule to make critical hydrogen bonding interactions with target proteins [13]. The carboxamide linkage provides both conformational flexibility and directional hydrogen bonding capability.

At the C6 position, the indazole ring is substituted with a 2-(4-methylpiperazin-1-yl)pyridin-4-yl group [2] [3]. This extended substituent creates additional binding interactions through its pyridine ring system and provides enhanced solubility characteristics through the basic piperazine nitrogen [1]. The positioning of this substituent at C6 allows for optimal spatial orientation relative to the binding site architecture.

The substitution pattern creates a molecular geometry where the hydrophobic isopropyl group, the hydrogen-bonding carboxamide, and the extended pyridinyl-piperazine system are positioned to maximize binding affinity and selectivity [13] [2].

Indazole PositionSubstituentStructural Role
N1Isopropyl groupHydrophobic binding interaction
C4Carboxamide linkerHydrogen bonding to pharmacophore
C6Pyridinyl-piperazineExtended binding and solubility

Physicochemical Properties and Stability

GSK343 demonstrates specific physicochemical characteristics that influence its stability, solubility, and overall chemical behavior [4] [8]. The compound exhibits moderate lipophilicity with a predicted logarithmic partition coefficient (LogP) in the range of 3-4, indicating balanced hydrophobic and hydrophilic character [39]. This lipophilicity profile places GSK343 within acceptable ranges for cellular permeability while maintaining sufficient aqueous solubility for biological applications.

The molecule contains two hydrogen bond donor sites, primarily from the carboxamide NH groups, and seven hydrogen bond acceptor sites distributed among the nitrogen and oxygen atoms throughout the structure [40] [3]. The topological polar surface area is estimated to be approximately 100-120 square angstroms, which falls within the optimal range for membrane permeability [38] [41].

Rotational flexibility is conferred by 8-10 rotatable bonds, primarily in the alkyl chains and linker regions connecting the various ring systems [41] [3]. This conformational flexibility allows the molecule to adopt optimal binding conformations while maintaining reasonable entropy costs upon target binding.

Chemical stability studies indicate that GSK343 maintains structural integrity under standard storage conditions when protected from light and moisture [30] [12]. The compound demonstrates excellent long-term stability when stored as a crystalline solid at -20°C in desiccated conditions, with stability exceeding four years [12] [7]. In solution, stability is temperature and solvent dependent, with optimal preservation achieved at reduced temperatures in aprotic solvents.

Thermal analysis suggests that GSK343 remains stable at ambient temperatures for extended periods when properly stored [30]. However, the compound shows sensitivity to photodegradation and should be protected from direct light exposure during handling and storage [31]. Oxidative stability is generally good under normal atmospheric conditions, though prolonged exposure to oxidizing environments should be avoided.

PropertyValueSignificance
LogP (predicted)3-4Moderate lipophilicity
Hydrogen bond donors2NH groups in carboxamides
Hydrogen bond acceptors7N and O atoms
Rotatable bonds8-10Conformational flexibility
Polar surface area100-120 ŲMembrane permeability
Storage stability>4 years at -20°CExcellent long-term stability

Solubility Characteristics in Various Media

The solubility profile of GSK343 varies significantly across different solvents and media, reflecting its amphiphilic molecular structure [4] [8] [10]. In dimethyl sulfoxide (DMSO), GSK343 demonstrates excellent solubility, with reported values ranging from 15.0 milligrams per milliliter (28.84 millimolar) under ultrasonication conditions to 1-2 milligrams per milliliter (1.8-3.7 millimolar) under standard dissolution conditions [4] [11] [12]. This high solubility in DMSO makes it the preferred solvent for stock solution preparation in research applications.

Ethanol solubility is moderate, with GSK343 dissolving at concentrations of 2-4 milligrams per milliliter (3.7-7.4 millimolar) [4] [10] [12]. Different suppliers report varying ethanol solubility values, with Cell Signaling Technology specifically documenting 2.0 milligrams per milliliter solubility [4]. This moderate ethanol solubility provides an alternative to DMSO for certain applications where aqueous compatibility is desired.

In aqueous media, GSK343 exhibits very limited solubility, being essentially insoluble in pure water with solubility below 0.1 milligrams per milliliter [8] [10] [11]. This poor aqueous solubility necessitates the use of co-solvents or specialized formulations for biological applications. Mixed solvent systems, such as dimethylformamide:phosphate buffered saline (1:1), provide improved aqueous compatibility with solubility reaching approximately 0.5 milligrams per milliliter [12].

Dimethylformamide (DMF) provides the highest organic solubility for GSK343, with reported solubility of 25 milligrams per milliliter (46.2 millimolar) [12]. This exceptional solubility in DMF makes it suitable for high-concentration stock preparations, though the toxicity profile of DMF limits its use in biological systems.

The solubility characteristics necessitate careful consideration of formulation strategies for different applications [4] [11]. For cell culture work, DMSO solutions are typically prepared and diluted to final working concentrations, ensuring that DMSO concentrations remain below cytotoxic levels. The poor aqueous solubility requires that fresh solutions be prepared regularly, as aqueous solutions of GSK343 are not recommended for storage beyond one day [12].

SolventSolubility (mg/mL)Molarity (mM)Application Notes
DMSO1-151.8-28.8Preferred for stock solutions
Ethanol2-43.7-7.4Alternative organic solvent
Water<0.1InsolubleRequires co-solvents
DMF2546.2Highest solubility achieved
DMF:PBS (1:1)0.50.9Aqueous-compatible system

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

541.31652351 g/mol

Monoisotopic Mass

541.31652351 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK343

Dates

Modify: 2023-08-15
1: Amatangelo MD, Garipov A, Li H, Conejo-Garcia JR, Speicher DW, Zhang R. Three-dimensional culture sensitizes epithelial ovarian cancer cells to EZH2 methyltransferase inhibition. Cell Cycle. 2013 Jun 10;12(13). [Epub ahead of print] PubMed PMID: 23759589.

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